![molecular formula C12H22 B1581785 1-Dodecyne CAS No. 765-03-7](/img/structure/B1581785.png)
1-Dodecyne
Overview
Description
1-Dodecyne is an organic compound with the molecular formula C₁₂H₂₂ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond.
Preparation Methods
1-Dodecyne can be synthesized through several methods:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, typically molybdenum or tungsten-based.
Dehydrohalogenation: This process involves the elimination of hydrogen halides from vicinal dihalides using strong bases like potassium tert-butoxide.
Industrial Production: On an industrial scale, this compound can be produced through the oligomerization of ethylene, followed by selective hydrogenation and dehydrogenation steps.
Chemical Reactions Analysis
1-Dodecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst yields dodecane.
Substitution: It can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles like sodium amide.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium amide, lithium diisopropylamide.
Major products formed from these reactions include dodecanoic acid, dodecane, and various substituted alkynes .
Scientific Research Applications
1-Dodecyne is an alkyne with the formula . It consists of a chain of twelve carbon atoms with a triple bond at the terminal position . this compound is used in scientific research for various applications, including the synthesis of ruthenium nanoparticles .
Scientific Research Applications
- Synthesis of Ruthenium Nanoparticles this compound can be used in the synthesis of stable ruthenium nanoparticles . The self-assembly of this compound onto the "bare" Ru colloid surface leads to the formation of a Ru-vinylidene interfacial bonding linkage .
Other potential research areas
- Glycobiology Research Sigma-Aldrich provides glycoconjugates, including proteoglycans, glycoproteins, and glycolipids, for applications in glycobiology research .
- DNA and Genomics Research Resources are available for scientists in DNA and genomics-related research areas .
- Tissue Engineering this compound may be applicable in controlled fabrication methods for tissue engineering constructs .
- COVID-19 Immune Response Studies MILLIPLEX® multiplex assays can help to understand the immune response to COVID-19 (SARS-CoV-2), including cytokine storm .
- Detection of SARS-CoV-2 Variants this compound might be used in the development of multiplex RT-qPCR assays for detecting SARS-CoV-2 variants .
- Protein-Protein Interaction Studies Duolink® Proximity Ligation Assay (PLA) technology can be used for detecting and quantifying protein-protein interactions .
Mechanism of Action
The mechanism by which 1-Dodecyne exerts its effects involves the interaction of its triple bond with various molecular targets. The carbon-carbon triple bond is highly reactive and can participate in a range of chemical transformations. In biological systems, it can act as an inhibitor of enzymes that interact with alkynes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-Dodecyne can be compared with other similar compounds such as:
1-Dodecene: An alkene with a double bond instead of a triple bond, used primarily in the production of detergents.
1-Decyne: A shorter alkyne with ten carbon atoms, used in organic synthesis.
1-Hexyne: An even shorter alkyne with six carbon atoms, also used in organic synthesis.
The uniqueness of this compound lies in its longer carbon chain and the presence of a triple bond, which imparts distinct reactivity and applications compared to its shorter counterparts .
Biological Activity
1-Dodecyne (C12H22) is a linear alkyne that has garnered interest in various fields due to its biological activity. This article delves into the compound's antimicrobial, anticancer, and catalytic properties, supported by data tables and relevant research findings.
This compound is characterized by its chemical structure, which features a terminal alkyne group. This structure influences its reactivity and biological interactions. The compound is primarily studied for its potential applications in medicinal chemistry and materials science.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study utilizing gas chromatography-mass spectrometry (GC-MS) found that extracts containing this compound showed notable antibacterial and antifungal activities against various pathogens.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 75 |
Candida albicans | 14 | 60 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly through its effects on cancer cell lines. The MTT assay was employed to assess cell viability after treatment with varying concentrations of this compound. The results indicated a dose-dependent decrease in viability across different cancer types.
Case Study: MCF-7 Cell Line
In a study focusing on the MCF-7 breast cancer cell line, the IC50 value of this compound was determined to be approximately 102.01 µg/mL . This was compared to a positive control (camptothecin), which had an IC50 of 5 µg/mL . The apoptosis assay revealed that treatment with this compound led to:
- Early Apoptosis : 17.3%
- Late Apoptosis : 26.43%
- Healthy Cells : 53.11%
- Necrosis : 3.16%
These results indicate that this compound not only inhibits cell proliferation but also induces apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Catalytic Properties
In addition to its biological activities, this compound has been utilized in catalytic applications, particularly in gold-catalyzed reactions. Studies have shown that it can participate in oxidative homocoupling reactions, although it demonstrates lower reactivity compared to shorter-chain alkynes like 1-decyne.
Reaction Rates
The catalytic efficiency of gold complexes with alkynes was assessed, revealing that:
- This compound Reaction Rate : Significantly lower than that of shorter alkynes.
- Conversion Yield : Less than 5% after prolonged reaction times.
This suggests that while this compound can serve as a substrate in catalytic processes, its utility may be limited compared to smaller alkynes .
Properties
IUPAC Name |
dodec-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h1H,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDBUOGYYYNMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061094 | |
Record name | 1-Dodecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-03-7 | |
Record name | 1-Dodecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dodecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Dodecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodec-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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